molecular formula C20H18N2O2 B13859340 N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

Katalognummer: B13859340
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: LKWDHMFKMBSRMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that combines the structural features of indole and benzofuran. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while benzofuran consists of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which facilitates the formation of an amide bond between the carboxylic acid and the amine group of the indole derivative .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the indole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole and benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The benzofuran moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is unique due to its combined indole and benzofuran structure, which may confer distinct biological activities and enhance its potential as a therapeutic agent. The presence of both moieties allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Eigenschaften

Molekularformel

C20H18N2O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H18N2O2/c1-13(10-15-12-21-17-8-4-3-7-16(15)17)22-20(23)19-11-14-6-2-5-9-18(14)24-19/h2-9,11-13,21H,10H2,1H3,(H,22,23)

InChI-Schlüssel

LKWDHMFKMBSRMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.